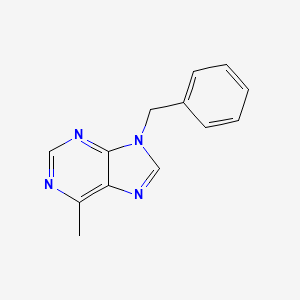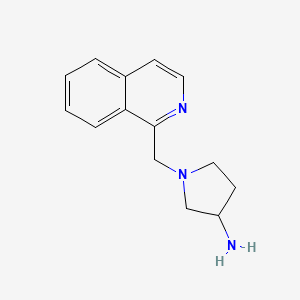![molecular formula C8H7BrN2O B11882834 6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)
6-Bromo-5-methylbenzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-methylbenzo[d]oxazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the benzo[d]oxazole ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylbenzo[d]oxazol-2-amine typically involves the reaction of 2-amino-4-bromophenol with appropriate reagents under controlled conditions. One common method includes the addition of a bromide source to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under specific conditions to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and phosphine ligands are commonly used for arylation reactions.
Oxidation and Reduction Reactions: Reagents like iodine and copper nitrate are used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
2-Methylbenzo[d]oxazol-6-amine: A similar compound with a methyl group at the 2nd position.
5-Bromobenzo[d]oxazol-2-amine: A compound with a bromine atom at the 5th position.
Uniqueness: 6-Bromo-5-methylbenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
6-bromo-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
InChI-Schlüssel |
XWNUMNFTRWBRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)



